3-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine
Description
Significance of the Pyrrolo[2,3-b]pyridine Scaffold in Medicinal Chemistry Research
The pyrrolo[2,3-b]pyridine, or 7-azaindole (B17877), scaffold is a cornerstone in modern medicinal chemistry due to its versatile biological activities. alkalimetals.com Its structural resemblance to the purine (B94841) core of ATP has made it a particularly fruitful template for the design of kinase inhibitors. acs.org Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a multitude of diseases, most notably cancer. Consequently, the development of kinase inhibitors is a major focus of pharmaceutical research.
Derivatives of 7-azaindole have been successfully developed into potent inhibitors for a wide range of kinases, including but not limited to, Anaplastic Lymphoma Kinase (ALK), rsc.orgnih.gov Fibroblast Growth Factor Receptor (FGFR), acs.orgrsc.orgrsc.org and Traf2- and NCK-interacting kinase (TNIK). thieme-connect.com The ability of the 7-azaindole core to form key hydrogen bonding interactions with the hinge region of the kinase active site is a critical factor in its efficacy. acs.org Beyond cancer, pyrrolo[2,3-b]pyridine derivatives have shown promise in treating other conditions such as asthma by acting as Orai channel inhibitors. nih.gov The adaptability of this scaffold allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. nih.gov
Academic Relevance of 3-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine within the Pyrrolo[2,3-b]pyridine Class
While extensive research has been published on the broader class of pyrrolo[2,3-b]pyridines, specific, in-depth academic studies on this compound are less common. Its significance in the scientific literature appears to be primarily as a key chemical intermediate or building block for the synthesis of more complex, biologically active molecules. The presence of three distinct functional groups—a chloro substituent, an amino group, and the reactive pyrrolo[2,3-b]pyridine core—makes it a versatile starting material for a variety of chemical transformations.
The chloro group at the 3-position can serve as a handle for cross-coupling reactions, allowing for the introduction of various aryl or alkyl groups. The amino group at the 5-position provides a site for amidation or other nitrogen-based functionalization. This dual functionality allows for the construction of diverse molecular architectures, a crucial aspect of drug discovery programs aimed at exploring structure-activity relationships (SAR). Although detailed biological data for this specific compound is not widely published, its availability from commercial suppliers underscores its utility in synthetic chemistry.
Historical Context of Pyrrolo[2,3-b]pyridine Discovery and Early Research Applications
The journey to understanding and utilizing the pyrrolo[2,3-b]pyridine scaffold is rooted in the classic methods of indole (B1671886) synthesis. Early methods for constructing this ring system were often challenging due to the electronic nature of the pyridine (B92270) ring. rsc.org
One of the earliest and most fundamental methods for indole synthesis, the Fischer indole synthesis , discovered by Emil Fischer in 1883, was initially considered inefficient for producing azaindoles. This was attributed to the electron-deficient character of the pyridine ring, which hinders the key acs.orgacs.org-sigmatropic rearrangement step. acs.org However, later research demonstrated that the Fischer cyclization could be effectively applied to the synthesis of certain azaindoles, particularly when the starting pyridylhydrazine contains electron-donating groups. thieme-connect.comacs.orgacs.orgnih.gov
Another classical approach is the Madelung synthesis , first reported in 1912. This method involves the intramolecular cyclization of N-phenylamides using a strong base at high temperatures. wikipedia.org The Madelung synthesis has been successfully adapted for the preparation of various azaindoles. Modifications to the classical Madelung conditions, such as the use of different bases or the introduction of activating groups, have expanded its applicability. researchgate.net
The Bartoli indole synthesis also provided a pathway to certain substituted azaindoles. These foundational synthetic strategies, despite their initial limitations, paved the way for the development of more modern and efficient methods, including palladium-catalyzed cross-coupling reactions, which have greatly facilitated the synthesis and exploration of the diverse chemical space of pyrrolo[2,3-b]pyridine derivatives. rsc.org
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-6-3-11-7-5(6)1-4(9)2-10-7/h1-3H,9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGQAKSWDJNVKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 Chloro 1h Pyrrolo 2,3 B Pyridin 5 Amine and Its Analogs
Established Synthetic Routes for Pyrrolo[2,3-b]pyridine Core Synthesis
The construction of the fundamental 7-azaindole (B17877) framework can be achieved through several established synthetic strategies, each offering distinct advantages in terms of substrate scope, efficiency, and scalability.
Thermal Indolization Techniques
Thermal indolization methods, such as the Fischer indole (B1671886) synthesis, represent classical approaches to the formation of the pyrrole (B145914) ring fused to a pyridine (B92270) core. The Fischer synthesis involves the reaction of a pyridylhydrazine with an appropriate ketone or aldehyde under acidic conditions and heat. While effective, this method can sometimes lead to poor outcomes when using pyridinyl hydrazines due to the requirement for harsh reaction conditions. acs.org
Another classical approach is a modification of the Madelung synthesis, which involves the intramolecular cyclization of an N-(pyridyl)alkanamide at high temperatures. These thermal methods, while foundational, have in some cases been superseded by more modern, milder techniques.
Palladium-Catalyzed Cross-Coupling Strategies (e.g., Sonogashira, Suzuki, Buchwald–Hartwig)
Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. These methods are instrumental in the synthesis of complex pyrrolo[2,3-b]pyridines.
The Sonogashira coupling is a powerful tool for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. uni-rostock.de In the context of 7-azaindole synthesis, this reaction is typically employed by coupling an appropriately substituted aminohalopyridine with a terminal alkyne. acs.orgresearchgate.net The resulting alkynylpyridine can then undergo intramolecular cyclization to form the pyrrole ring. For instance, 2-amino-3-iodopyridine (B10696) derivatives can be coupled with terminal alkynes, followed by cyclization to yield 2-substituted 7-azaindoles. researchgate.net Microwave irradiation has been shown to accelerate these cyclization steps. researchgate.net
The Suzuki coupling reaction, which couples an organoboron compound with an organohalide, is another cornerstone in the synthesis of substituted 7-azaindoles. nih.gov This reaction is often used to introduce aryl or heteroaryl substituents at various positions of the 7-azaindole core. nih.gov For example, a 5-bromo-7-azaindole (B68098) can be coupled with an arylboronic acid to introduce a substituent at the 5-position. nih.gov The choice of palladium catalyst and ligands, such as Pd(dppf)Cl2, is crucial for achieving high yields. nih.gov
The Buchwald-Hartwig amination provides a versatile method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide. nih.gov This reaction is particularly useful for introducing amino substituents onto the pyrrolo[2,3-b]pyridine scaffold. nih.gov For instance, a chloro-substituted 7-azaindole can be aminated to introduce a desired amine functionality. researchgate.net
A summary of representative palladium-catalyzed reactions for the synthesis of substituted pyrrolo[2,3-b]pyridines is presented in the table below.
| Coupling Reaction | Reactants | Catalyst/Reagents | Product Type | Ref. |
| Sonogashira | 2-Amino-3-iodopyridine, Terminal alkyne | PdCl2(PPh3)2, CuI, Et3N | 2-Substituted-1H-pyrrolo[2,3-b]pyridine | researchgate.net |
| Suzuki | 5-Bromo-7-azaindole, Arylboronic acid | Pd(dppf)Cl2, K2CO3 | 5-Aryl-1H-pyrrolo[2,3-b]pyridine | nih.gov |
| Buchwald-Hartwig | 4-Chloro-7-azaindole derivative, Amine | RuPhos Pd G1, RuPhos, LiHMDS | 4-Amino-7-azaindole derivative | acs.org |
Cyclocondensation and Annulation Reactions
Cyclocondensation and annulation reactions provide convergent pathways to the pyrrolo[2,3-b]pyridine core by constructing the pyridine ring onto a pre-existing pyrrole. These methods often involve the reaction of a substituted aminopyrrole with a 1,3-dicarbonyl compound or its equivalent. For example, 5-amino-1-substituted-1H-pyrrole-3-carbonitriles can serve as building blocks for the construction of the fused pyridine ring. uni-rostock.de These reactions can be catalyzed by acids and proceed via condensation followed by cyclization.
Microwave-Assisted Synthesis Approaches
The use of microwave irradiation has become a valuable tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reactions. Microwave-assisted synthesis has been successfully applied to various steps in the preparation of pyrrolo[2,3-b]pyridines. For instance, the intramolecular cyclization step following a Sonogashira coupling can be efficiently promoted by microwave heating. researchgate.net Similarly, palladium-catalyzed coupling reactions and other cyclization reactions can be accelerated under microwave conditions, facilitating the rapid generation of libraries of substituted 7-azaindoles. researchgate.net
Acylation Reactions
Acylation of the 1H-pyrrolo[2,3-b]pyridine core is a common transformation to introduce functional handles or to modulate the electronic properties of the molecule. Friedel-Crafts type acylations can be challenging due to the electron-deficient nature of the pyridine ring and the propensity for N-acylation. However, under specific conditions, acylation can be achieved. For example, the pyrrole nitrogen can be protected with a suitable group to direct acylation to the C3 position.
Precursor Chemistry and Starting Material Utilization for 3-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine Derivatization
The synthesis of the specifically substituted target molecule, this compound, requires a strategic sequence of reactions, starting from readily available precursors. A plausible synthetic route involves the initial construction of a substituted 7-azaindole, followed by sequential introduction of the chloro and amino functionalities.
A key precursor for the synthesis is 5-nitro-1H-pyrrolo[2,3-b]pyridine . This compound can be synthesized through various methods, including the nitration of 7-azaindoline followed by dehydrogenation. acs.org A more scalable approach involves the Sonogashira coupling of 3-iodo-5-nitro-pyridin-2-ylamine with trimethylsilylacetylene, followed by metal-mediated or acid-catalyzed cyclization. acs.orgresearchgate.net
Once 5-nitro-1H-pyrrolo[2,3-b]pyridine is obtained, the next crucial step is the regioselective chlorination at the C3 position of the pyrrole ring. The pyrrole ring of 7-azaindole is generally susceptible to electrophilic substitution at the C3 position. Chlorination can be achieved using various reagents, with N-chlorosuccinimide (NCS) being a common choice for the chlorination of indoles and related heterocycles. The presence of the electron-withdrawing nitro group at the 5-position deactivates the entire ring system towards electrophilic attack, which can make the C3-chlorination more challenging and may require carefully optimized reaction conditions.
The final step in the proposed synthesis is the reduction of the nitro group to an amine. The reduction of aromatic nitro compounds is a well-established transformation with a variety of available reagents. mdpi.com Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a common method. commonorganicchemistry.com However, care must be taken to avoid dehalogenation (loss of the chloro substituent) under these conditions. Alternative reducing agents such as iron powder in acetic acid, or tin(II) chloride (SnCl2) are often employed to chemoselectively reduce a nitro group in the presence of a halogen. commonorganicchemistry.comyoutube.com
A potential synthetic pathway is outlined below:
| Step | Starting Material | Reagent(s) | Product | Ref. (for similar transformations) |
| 1 | 2-Amino-3-iodopyridine | 1. Nitrating agent 2. Sonogashira coupling with TMS-acetylene 3. Cyclization | 5-Nitro-1H-pyrrolo[2,3-b]pyridine | acs.orgresearchgate.net |
| 2 | 5-Nitro-1H-pyrrolo[2,3-b]pyridine | N-Chlorosuccinimide (NCS) | 3-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine | rsc.org (general chlorination) |
| 3 | 3-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine | Fe/AcOH or SnCl2 | This compound | commonorganicchemistry.comyoutube.com (nitro reduction) |
This strategic derivatization, starting from a common precursor and sequentially introducing the required functional groups, represents a viable approach to the synthesis of this compound, a valuable building block for further chemical synthesis and drug discovery efforts.
Regioselective Functionalization Strategies for Pyrrolo[2,3-b]pyridine Ring System
The inherent electronic nature of the 7-azaindole (pyrrolo[2,3-b]pyridine) ring dictates its reactivity. The pyridine ring is electron-deficient, influencing the reactivity of the fused pyrrole ring. Consequently, achieving regioselectivity in substitution reactions requires carefully chosen strategies, often involving directed metalation, cross-coupling reactions, or the use of specific protecting groups to modulate electronic effects and block reactive sites.
C-2 Position Functionalization
The C-2 position of the pyrrolo[2,3-b]pyridine nucleus is often subject to functionalization through palladium-catalyzed cross-coupling reactions. The reactivity at this position can, however, be influenced by substituents elsewhere on the ring. For instance, research has shown that in a 4-chloro-2-iodo-substituted pyrrolopyridine system, the C-2 position is highly susceptible to modification. nih.gov
An attempt to perform a Buchwald-Hartwig amination on a 4-chloro-2-iodo-1-SEM-protected pyrrolopyridine unexpectedly resulted in the reduction of the C-2 iodo group rather than amination at the C-4 chloro position, indicating that oxidative addition of the palladium catalyst occurs preferentially at C-2. nih.gov This reactivity was harnessed to selectively introduce aryl groups at this position via Suzuki coupling. The reaction of 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine with various boronic acids proceeds efficiently. nih.gov
Table 1: Suzuki Coupling at the C-2 Position nih.gov
| Reactant 1 | Reactant 2 | Catalyst System | Conditions | Product |
|---|---|---|---|---|
| 4-chloro-2-iodo-1-SEM-1H-pyrrolo[2,3-b]pyridine | Phenylboronic acid | Pd₂(dba)₃, K₂CO₃ | 1,4-dioxane:water, 100 °C, 30 min | 4-chloro-2-phenyl-1-SEM-1H-pyrrolo[2,3-b]pyridine |
| 4-chloro-2-iodo-1-SEM-1H-pyrrolo[2,3-b]pyridine | (4-(hydroxymethyl)phenyl)boronic acid | Pd(PPh₃)₄ | 1,4-dioxane:water, 80 °C, 9 h | (4-(4-chloro-1-SEM-1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol |
Data sourced from a study on synthetic routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. nih.gov
This demonstrates that Suzuki coupling is a reliable method for C-2 arylation, provided the position is appropriately pre-functionalized with a halide.
C-3 Position Functionalization
Direct functionalization of the C-3 position is also a key synthetic strategy. The Duff reaction, a formylating method, has been successfully applied to the 7-azaindole core. For example, 5-bromo-7-azaindole can be regioselectively formylated at the C-3 position using hexamethylenetetramine (HMTA) in a mixture of acetic acid and water under reflux, yielding 5-bromo-3-carboxyaldehyde-7-azaindole. mdpi.com This aldehyde then serves as a versatile handle for further modifications, such as the formation of N-acylhydrazone derivatives. mdpi.com The existence of compounds like 5-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine further highlights that this position can be halogenated, providing a starting point for cross-coupling reactions. uni.lu
C-4 Position Functionalization
The C-4 position, being on the pyridine portion of the scaffold, is electronically deficient and susceptible to nucleophilic aromatic substitution, particularly when activated by a good leaving group like a chlorine atom. The synthesis of 4-aminopyrrolo[3,2-c]pyridines has been achieved starting from 4-chloropyrrolo[2,3-b]pyridine. nih.gov This transformation involves the fusion of the chloro-precursor with appropriate anilines, which proceeds via a ring rearrangement. nih.gov
Furthermore, direct amination at the C-4 position is a common strategy in the synthesis of kinase inhibitors. In the development of Janus kinase 3 (JAK3) inhibitors, the introduction of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring was a key step that led to a significant increase in inhibitory activity. nih.gov However, as noted previously, the success of C-4 amination can be hindered by the presence of more reactive sites, such as an iodine atom at C-2. nih.gov Overcoming the innate reactivity of pyridinic systems can also be achieved using strong bases like n-butylsodium, which can selectively deprotonate the C4-position, allowing for subsequent alkylation or Negishi cross-coupling after transmetalation to zinc. nih.govnih.gov
C-5 Position Functionalization
The C-5 position is another critical site for modification in the development of bioactive pyrrolopyridine derivatives. For JAK3 inhibitors, introducing a carbamoyl (B1232498) group at the C-5 position was shown to be crucial for potent activity. nih.gov Palladium-catalyzed cross-coupling reactions are also effective at this position. A chloropyridine moiety was successfully introduced at the C-5 position of a pyrrolopyrimidine core (a related scaffold) via a Suzuki-Miyaura cross-coupling using Pd(dppf)₂Cl₂ as the catalyst. mdpi.com Additionally, multi-component reactions have been used to construct complex pyrrolo[2,3-b]pyridines featuring a carbonitrile group at the C-5 position. researchgate.netnih.gov
Table 2: Example of C-5 Functionalization via Suzuki-Miyaura Coupling mdpi.com
| Pyrrolopyrimidine Core | Coupling Partner | Catalyst | Conditions | Result |
|---|---|---|---|---|
| 5-Iodo-substituted SEM-protected pyrrolopyrimidine | (6-chloropyridin-3-yl)boronic acid | Pd(dppf)₂Cl₂ | EtOH/H₂O | Introduction of chloropyridine moiety at C-5 |
Data adapted from a study on the synthesis of CSF1R inhibitors. mdpi.com
N-1 Position Modification
Modification at the N-1 position of the pyrrole ring is fundamental for both modulating biological activity and for synthetic purposes as a protecting group strategy. The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is frequently used to protect the N-1 position during multi-step syntheses. nih.govmdpi.com This group is stable to many reaction conditions, including palladium-catalyzed coupling, and can be readily removed at a later stage. Deprotection is typically achieved by treating the SEM-protected compound with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). mdpi.com
Direct alkylation is also a common N-1 modification. The nitrogen can be deprotonated with a strong base like sodium hydride (NaH) and then reacted with an alkyl halide, such as methyl iodide (MeI), to install an N-methyl group. acs.org
Advanced Synthetic Techniques and Process Optimization in Pyrrolo[2,3-b]pyridine Chemistry
Beyond position-by-position functionalization, the field is advancing through the adoption of more sophisticated and efficient synthetic methodologies. These techniques aim to reduce step counts, improve yields, and access novel chemical space.
One such advanced method is the use of microwave-assisted multi-component reactions (MCRs). A one-pot synthesis combining an Ugi-Zhu three-component reaction with a subsequent cascade sequence (including an aza Diels-Alder cycloaddition) has been developed to rapidly assemble complex fluorinated-pyrrolo[3,4-b]pyridin-5-ones. mdpi.com This approach, utilizing microwave heating and a ytterbium(III) triflate catalyst, exemplifies process optimization by creating multiple bonds and increasing molecular complexity in a single operation. mdpi.com
Palladium-catalyzed intramolecular C-H bond functionalization represents another frontier. This strategy allows for the construction of condensed polycyclic systems from readily available starting materials. For example, N-(2-halobenzyl)pyrroles can undergo Pd-catalyzed cyclization to form pyrroloindoles, a reaction that proceeds through oxidative addition followed by a base-assisted C-H bond activation. acs.org
Furthermore, novel catalytic systems are being developed to achieve previously challenging transformations. A regioselective C-6 arylation of pyrrolo[2,3-d]pyrimidines was achieved using a Pd(OAc)₂ catalyst with TEMPO as an oxidant. The proposed mechanism involves an interesting 1,2-migration of the palladium intermediate from C-5 to C-6. chemistryviews.org
Modern green chemistry techniques are also being applied. Mechanochemical synthesis, using ball-milling, has been employed for the nickel-catalyzed dechlorination and deuteration of heteroaryl chlorides, including 1H-pyrrolo[2,3-b]pyridine derivatives. acs.org This solvent-free method, promoted by piezoelectric materials like BaTiO₃, offers a highly efficient and environmentally friendly alternative to traditional solution-phase chemistry. acs.org
Challenges in Protecting Group Strategies and Deprotection Methodologies
The strategic use of protecting groups is a cornerstone in the synthesis of complex heterocyclic molecules like this compound and its analogs. The inherent reactivity of the pyrrolo[2,3-b]pyridine (7-azaindole) core, particularly the pyrrole nitrogen, necessitates careful selection of protecting groups to achieve desired chemical transformations on other parts of the molecule. However, both the introduction and, more critically, the removal of these protecting groups can present significant challenges, impacting reaction yields and potentially leading to undesired side products.
The primary sites requiring protection in the synthesis of derivatives of this compound are the pyrrole nitrogen (N-1) and the 5-amino group. The protection of the pyrrole nitrogen is often crucial to modulate the electron density of the ring system, prevent unwanted side reactions during electrophilic substitution or metal-catalyzed coupling reactions, and improve solubility.
Sulfonyl Protecting Groups:
Sulfonyl groups, such as benzenesulfonyl (Bs) and p-toluenesulfonyl (Ts), are commonly employed for the protection of the pyrrole nitrogen in 7-azaindoles. researchgate.net These electron-withdrawing groups decrease the nucleophilicity of the pyrrole ring, enhancing its stability towards oxidative conditions and allowing for a wider array of synthetic manipulations. researchgate.net For instance, in the synthesis of 2-substituted 7-azaindole analogues, a benzenesulfonyl group was chosen as the preferred protective group for the pyrrole nitrogen after it was discovered that a tosylate at the 2-position was unstable. nih.gov The stability of the benzenesulfonyl group under various reaction conditions makes it a robust choice.
However, the very stability that makes sulfonyl groups attractive during synthesis can pose a significant challenge during the deprotection step. Cleavage of the sulfonyl group from the pyrrole nitrogen typically requires harsh conditions, which may not be compatible with other sensitive functional groups present in the molecule.
Table 1: Sulfonyl Protecting Groups and Deprotection Challenges
| Protecting Group | Typical Deprotection Conditions | Challenges and Observations |
| Benzenesulfonyl (Bs) | Strong basic or acidic hydrolysis, reductive cleavage | Requires harsh conditions that can affect other functional groups. |
| p-Toluenesulfonyl (Ts) | Strong basic or acidic hydrolysis, reductive cleavage | Similar to benzenesulfonyl, harsh conditions are often necessary for removal. |
Silyl (B83357) Ether Protecting Groups:
In the synthesis of analogs bearing hydroxyl functionalities, silyl ethers like tert-butyldimethylsilyl (TBDMS) are often used. During the synthesis of certain 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine analogs, a TBDMS group was used to protect a hydroxymethyl group. The palladium-catalyzed amination of the TBDMS-protected analog proceeded with good conversion. However, a notable challenge was the partial deprotection of the hydroxymethyl group if the reaction was allowed to stir for several hours, leading to the formation of the unprotected analog as a side product. nih.gov Quenching the reaction after a shorter time was necessary to isolate the desired TBDMS-protected product in high yield. nih.gov
2-(Trimethylsilyl)ethoxymethyl (SEM) Protecting Group:
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is another common choice for protecting the pyrrole nitrogen. Its removal is typically achieved under acidic conditions. However, significant challenges have been documented during the deprotection of SEM-protected 7-azaindole analogs. In the synthesis of a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine, the final SEM deprotection step proved to be problematic. nih.govgoogleapis.com The release of formaldehyde (B43269) during the acidic cleavage of the SEM group led to the formation of various side products. nih.gov Most notably, a tricyclic eight-membered 7-azaindole was formed as a significant byproduct. nih.govgoogleapis.com This undesired cyclization reaction dramatically lowered the yield of the target molecule. nih.gov
Table 2: SEM Protecting Group and Deprotection Challenges
| Protecting Group | Typical Deprotection Conditions | Challenges and Side Products |
| 2-(Trimethylsilyl)ethoxymethyl (SEM) | Trifluoroacetic acid (TFA) followed by a basic workup | Release of formaldehyde leading to the formation of tricyclic eight-membered ring side products. nih.govgoogleapis.com |
Orthogonal Protecting Group Strategies:
The presence of multiple reactive sites in this compound and its derivatives often necessitates the use of an orthogonal protecting group strategy. organic-chemistry.org This approach allows for the selective deprotection of one group while others remain intact, enabling sequential functionalization of the molecule. For example, a base-labile group could be used for the 5-amino group, while an acid-labile or hydrogenation-labile group is used for the pyrrole nitrogen. The successful implementation of such strategies is critical for the efficient and controlled synthesis of complex analogs of this scaffold. Careful consideration of the stability and cleavage conditions of each protecting group is paramount to avoid undesired cross-reactivity and maximize yields. organic-chemistry.org
Derivatization and Analog Development of 3 Chloro 1h Pyrrolo 2,3 B Pyridin 5 Amine
Design Principles for Novel Pyrrolo[2,3-b]pyridine Analogs
The design of new analogs based on the 1H-pyrrolo[2,3-b]pyridine scaffold is a rational, structure-guided process aimed at optimizing interactions with specific biological targets to enhance potency and selectivity. mdpi.com A primary strategy involves using the pyrrolo[2,3-b]pyridine core as a hinge-binding motif. researchgate.net For instance, in designing inhibitors for protein kinases like IKKα, the scaffold is positioned to form critical hydrogen bonds with key amino acid residues in the kinase hinge region, such as cysteine. researchgate.net
Another key principle is the exploration of substitutions at various positions of the heterocyclic core to engage different pockets within the target's active site. nih.gov For example, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, trifluoromethyl substitution at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring was found to form a beneficial hydrogen bond, significantly improving compound activity. nih.gov Similarly, attaching larger substituents, like a 3,5-dimethoxyphenyl group, can allow the molecule to more fully occupy hydrophobic pockets within the enzyme's binding site. nih.gov
Synthesis of Substituted Pyrrolo[2,3-b]pyridine Derivatives for Biological Evaluation
The synthesis of substituted 1H-pyrrolo[2,3-b]pyridine derivatives is achieved through various organic chemistry reactions, allowing for the systematic modification of the core structure. A common approach begins with a functionalized pyrrolo[2,3-b]pyridine starting material, which is then elaborated through multi-step sequences.
For instance, one synthetic route involves the reaction of a starting material like 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with various R-substituted aldehydes. This initial product can then undergo a reduction reaction to furnish the desired derivatives. nih.gov Another established method is the cyclo-condensation reaction, where a substituted 2-amino-1H-pyrrole-3-carbonitrile reacts with active methylene (B1212753) compounds in the presence of an acid catalyst to form the fused pyridine (B92270) ring of the pyrrolo[2,3-b]pyridine system. ajol.info
Modern cross-coupling reactions are also extensively used. The Buchwald-Hartwig amination, for example, is employed to introduce amine substituents onto the pyridine ring of the scaffold. mdpi.com This reaction typically involves a palladium catalyst and is crucial for creating derivatives that can be further modified or are themselves the final target molecules for biological testing. mdpi.com Similarly, the introduction of 1,2,3-triazole moieties, often via "click chemistry," is a popular strategy to link the pyrrolo[2,3-b]pyridine core to other chemical fragments, expanding chemical diversity. nih.govnih.gov The synthesis often requires careful selection of protecting groups, particularly for the pyrrole (B145914) nitrogen, to ensure regioselectivity during the reaction sequences. enamine.net
The table below summarizes representative synthetic transformations for preparing pyrrolo[2,3-b]pyridine derivatives for biological screening.
| Starting Material | Reagents and Conditions | Product Type | Yield (%) | Ref |
| 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | R-CHO, 50 °C; then Et3SiH, TFA, reflux | Substituted pyrrolo[2,3-b]pyridines | 46-80 | nih.gov |
| 4-chloro-7-SEM-7H-pyrrolo[2,3-d]pyrimidine | 1-(6-chloropyridin-3-yl)-N-methylmethanamine, DIPEA, n-BuOH, 120 °C | N-substituted pyrrolopyrimidine | Not specified | mdpi.com |
| 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile | Active methylene compounds, Acetic acid, HCl | Substituted 1H-pyrrolo[2,3-b]pyridines | Not specified | ajol.info |
| 4-Chloro-pyrrolo[2,3-d]pyrimidine dimers | Piperidine or Pyrrolidine, Water, Microwave | 4-amino substituted pyrrolopyrimidines | 60-97 | nih.gov |
This table is interactive. Sort by column by clicking the header.
Scaffold Hopping and Bioisosteric Replacements in Lead Generation
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel lead compounds. nih.gov These techniques involve replacing the central core (scaffold) of a known active molecule with a structurally different but functionally similar core, or swapping specific functional groups with others that have similar physical or chemical properties (bioisosteres). nih.govresearchgate.net The goal is to improve properties such as potency, selectivity, synthetic accessibility, or to move into novel chemical space and secure new intellectual property. nih.gov
The 1H-pyrrolo[2,3-b]pyridine scaffold itself is considered a bioisosteric replacement for the biologically significant purine (B94841) heterocycle. nih.gov This similarity allows it to mimic the interactions of purines with many enzymes, particularly kinases. A closely related example of scaffold hopping is the use of the pyrrolo[2,3-d]pyrimidine core as an alternative to the pyrrolo[2,3-b]pyridine scaffold. mdpi.com Both are 7-azaindole (B17877) isosteres and can serve as effective hinge-binders in kinase inhibitors.
In practice, scaffold hopping can be guided by computational methods that search for new cores capable of maintaining the essential binding interactions of the original molecule. mdpi.com Bioisosteric replacement can be more localized, such as replacing a carboxylic acid group with a tetrazole to improve metabolic stability or cell permeability, or substituting a phenyl ring with a thiophene (B33073) ring to alter electronic properties. These methods are integral to lead optimization, allowing chemists to systematically address liabilities in a lead compound while retaining its desired biological activity. researchgate.net
Preparation of Nucleoside Analogues based on the Pyrrolo[2,3-b]pyridine Core
Nucleoside analogues are compounds that mimic natural nucleosides (the building blocks of DNA and RNA) and are a cornerstone of antiviral and anticancer therapy. Incorporating the 1H-pyrrolo[2,3-b]pyridine scaffold into a nucleoside structure creates a new class of potential therapeutic agents. The synthesis of these complex molecules requires specialized chemical strategies.
A common approach involves the glycosylation of the pre-formed pyrrolo[2,3-b]pyridine heterocycle. enamine.net This typically begins with a pyrrolo[2,3-b]pyridine base where the pyrrole nitrogen is protected (e.g., with a tert-butyl group). This protecting group can be removed under acidic conditions, and the resulting deprotected heterocycle is then coupled with a protected sugar derivative (like a ribofuranose) to form the nucleoside. enamine.net
Another synthetic strategy utilizes click chemistry to link the pyrrolo[2,3-b]pyridine base to a sugar moiety. For example, a copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction can be used to connect an alkynyl-substituted pyrrolo[2,3-b]pyridine with an azido-sugar, forming a stable 1,2,3-triazole ring as the linker. nih.gov This convergent approach is highly efficient and allows for the modular assembly of diverse nucleoside analogues. nih.gov The development of these synthetic methods is crucial for creating libraries of novel nucleoside analogues for biological evaluation against various diseases. enamine.net
Molecular Pharmacology and Mechanism of Action Studies of Pyrrolo 2,3 B Pyridine Derivatives
Identification and Characterization of Molecular Targets
Derivatives of the 1H-pyrrolo[2,3-b]pyridine nucleus have been investigated for their inhibitory activity against a range of protein kinases, which are crucial regulators of cellular processes. The following sections detail the kinase inhibition profiles for specific targets.
Kinase Inhibition Profiles
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as novel immunomodulators that target Janus kinase 3 (JAK3). mdpi.com The chemical modification of the 1H-pyrrolo[2,3-b]pyridine ring, specifically the introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position, has been shown to significantly increase JAK3 inhibitory activity. mdpi.com Compound 14c from a study, a 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative, was identified as a potent and moderately selective inhibitor of JAK3. mdpi.com This compound also demonstrated an immunomodulating effect on the proliferation of T-cells stimulated by interleukin-2 (B1167480). mdpi.com Computational docking and WaterMap analysis of these derivatives have been used to understand the substituent effects on their JAK3 inhibitory activity. mdpi.com
| Compound | Description | JAK3 IC50 (nM) |
| 14c | 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative | Potent, moderately selective |
Note: Specific IC50 value for compound 14c was not provided in the source.
A derivative of 1H-pyrrolo[2,3-b]pyridine has been discovered as a potent type II inhibitor of Cyclin-Dependent Kinase 8 (CDK8), a key oncogene in colorectal cancer. nih.gov The compound, (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide) , exhibited significant kinase activity. nih.gov Mechanistic studies have shown that by targeting CDK8, this compound can indirectly inhibit β-catenin activity, leading to the downregulation of the WNT/β-catenin signaling pathway. nih.gov This inhibition induces cell cycle arrest in the G2/M and S phases. nih.gov
| Compound | CDK8 IC50 (nM) |
| (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide) | 48.6 |
While research on 2,3,5-trisubstituted pyridines has shown them to be potent inhibitors of AKT that can be selective against ROCK1, specific data on the inhibition of ROCK1 by derivatives of 3-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine is not extensively detailed in the reviewed literature. The selectivity against ROCK1 in the trisubstituted pyridine (B92270) series was achieved through substitutions at the 2-position of the pyridine core. nih.gov This suggests that the substitution pattern on the pyridine ring system is a key determinant for ROCK1 inhibition.
A series of derivatives based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been designed as potent inhibitors of Bruton's tyrosine kinase (BTK). nih.gov Through a scaffold-hopping strategy, several compounds were identified with significant inhibitory activity in both enzymatic and cellular assays. nih.gov Notably, compound 3p from this series demonstrated superior activity compared to other known BTK inhibitors in both BTK enzymatic and Ramos cell assays. nih.gov The structure-activity relationship (SAR) studies highlighted the importance of the pyrrolo[2,3-b]pyridine core for potent BTK inhibition. nih.gov
| Compound | BTK Enzyme IC50 (nM) | Ramos Cell IC50 (nM) |
| 3m | < 20 | < 20 |
| 3n | < 10 | < 20 |
| 3o | < 20 | < 20 |
| 3p | 6.0 | 14 |
| 3q | < 10 | Not specified |
| 3r | < 10 | Not specified |
| 3s | < 10 | Not specified |
| 3t | Not specified | < 20 |
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.gov The 1H-pyrrolo[2,3-b]pyridine motif serves as an effective hinge-binder in the ATP-binding site of the kinase. nih.gov Structure-based design has led to the optimization of these derivatives, resulting in compounds with pan-FGFR inhibitory activity. nih.gov For instance, the optimization of a lead compound led to the identification of compound 4h , which showed significantly improved activity against FGFR1-4. nih.gov The introduction of a group capable of forming a hydrogen bond at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring was a key strategy to enhance inhibitory potency. nih.gov
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 4h | 7 | 9 | 25 | 712 |
Reverse Transcriptase Inhibition
No information was found in the provided search results regarding the activity of this compound or its derivatives as reverse transcriptase inhibitors.
Dopamine (B1211576) D4 Receptor Antagonism
A derivative of 1H-pyrrolo[2,3-b]pyridine has been identified as a potent and selective antagonist for the human dopamine D4 receptor. nih.gov The dopamine D4 receptor is a G-protein coupled receptor implicated in the pathophysiology of several brain disorders. nih.gov
The compound 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine was reported to have high affinity and selectivity for the D4 receptor. nih.gov A closely related compound demonstrated a Ki value of 2.1 nM for the D4 receptor, with 110-fold selectivity over the D2 receptor, indicating a strong and specific binding interaction. ebi.ac.uk This highlights the utility of the pyrrolo[2,3-b]pyridine scaffold in designing ligands for specific G-protein coupled receptors.
Table 4: Dopamine D4 Receptor Antagonism
| Compound Class | Target | Potency | Selectivity |
| Pyrrolo[2,3-b]pyridine derivative | Dopamine D4 Receptor | Ki: 2.1 nM | 110-fold vs. D2 Receptor |
DNA Intercalation Mechanisms
Certain pyrrolo[2,3-b]pyridine analogues have been shown to exert antiproliferative effects through DNA intercalation. nih.gov This mechanism involves the insertion of the planar heterocyclic ring system between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to cell death. nih.gov
A study of thirty-two novel pyrrolo[2,3-b]pyridine analogues found that several compounds exhibited significant growth inhibition against human cancer cell lines, with activity in the range of 0.12 μM to 9.84 μM. nih.gov Further investigation revealed that one of the active compounds, 5d , could efficiently intercalate into calf thymus DNA. This interaction forms a stable compound-DNA complex, which is believed to be the basis for its antiproliferative activity by blocking DNA replication. nih.gov
In Vitro Biological Activity Evaluation
The biological effects of 1H-pyrrolo[2,3-b]pyridine derivatives have been extensively studied through a variety of in vitro assays to determine their potential as therapeutic agents.
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against a range of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.
One area of significant interest is the inhibition of Fibroblast Growth Factor Receptors (FGFRs), whose abnormal activation is linked to the progression of several cancers. nih.gov A series of 1H-pyrrolo[2,3-b]pyridine derivatives were evaluated for their inhibitory action on FGFRs. Optimization of a lead compound led to the identification of derivative 4h , which exhibited potent, pan-FGFR inhibitory activity with IC50 values of 7 nM, 9 nM, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively. nih.govrsc.org
Another critical target is the c-Met proto-oncogene, a receptor tyrosine kinase. Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized as c-Met inhibitors. nih.gov In enzyme assays, a specific derivative, compound 9 , showed strong c-Met kinase inhibition with an IC50 value of 22.8 nM. nih.gov
Researchers have also targeted Fms-like tyrosine kinase 3 (FLT3), particularly for the treatment of Acute Myeloid Leukemia (AML). nih.gov A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed, among which compound CM5 showed significant inhibition of both FLT3 and its mutated form, FLT3-ITD, with inhibition percentages of 57.72% and 53.77% respectively at a 1 µM concentration. nih.gov
Furthermore, the scaffold has been utilized to develop inhibitors for human neutrophil elastase (HNE), a protease involved in various respiratory pathologies. Certain derivatives displayed potent HNE inhibitory activity, with IC50 values ranging from 15 to 51 nM. nih.gov The scaffold is also the basis for potent inhibitors of Traf2 and Nck-interacting kinase (TNIK), a target in colorectal cancer, with reported pIC50 values ranging from 7.37 to 9.92. imist.maimist.ma
| Compound | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| Compound 4h | FGFR1 | 7 nM | nih.govrsc.org |
| Compound 4h | FGFR2 | 9 nM | nih.govrsc.org |
| Compound 4h | FGFR3 | 25 nM | nih.govrsc.org |
| Compound 9 | c-Met | 22.8 nM | nih.gov |
| Various Derivatives | HNE | 15 - 51 nM | nih.gov |
| Compound 14c | JAK3 | Potent Inhibitor | jst.go.jpnih.gov |
| Compound 31 | JAK3 | Potent Inhibitor | nih.gov |
Beyond direct enzyme inhibition, cell-based assays are crucial for confirming that a compound engages its intended target within a living cell and modulates the associated signaling pathways. Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown activity in such assays.
The abnormal activation of the FGFR signaling pathway can involve downstream effectors like RAS–MEK–ERK, PLCγ, and PI3K–Akt. nih.gov The potent FGFR inhibitor 4h was shown to inhibit the proliferation of 4T1 breast cancer cells, induce apoptosis, and significantly inhibit cell migration and invasion, demonstrating its ability to modulate key cellular pathways related to cancer progression. nih.govrsc.org Similarly, derivatives of the related isomer 1H-pyrrolo[3,2-c]pyridine, which inhibit tubulin polymerization, have been shown to disrupt microtubule dynamics in cells and cause G2/M phase cell cycle arrest. tandfonline.com
In the context of immunomodulation, the 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative 31 was evaluated in a cellular assay and found to have a potent effect on IL-2-stimulated T cell proliferation, confirming its engagement of the JAK3 pathway in a cellular environment. nih.gov
Molecular docking studies further support target engagement. For instance, modeling of 1H-pyrrolo[2,3-b]pyridine derivatives in the active site of the TNIK kinase has been used to predict and rationalize favorable interactions with the targeted receptor. imist.ma Likewise, the design of FLT3 inhibitors was based on targeting the hydrophobic back pocket of the enzyme, a strategy confirmed by the cellular activity of the resulting compounds. nih.gov
The ability of 1H-pyrrolo[2,3-b]pyridine derivatives to inhibit cancer-relevant enzymes often translates into antiproliferative activity against various cancer cell lines.
The FGFR inhibitor 4h was tested for its antiproliferative effects against mouse breast cancer cells (4T1) and human breast cancer cells (MDA-MB-231 and MCF-7). nih.gov The c-Met inhibitor, compound 9 , demonstrated strong antiproliferative activity against gastric carcinoma cells (MKN-45) and lung cancer cells (EBC-1), with IC50 values of 329 nM and 479 nM, respectively. nih.gov
In the context of hematological cancers, the FLT3 inhibitor CM5 showed potent antiproliferative effects against FLT3-dependent human AML cell lines. It registered an IC50 value of 0.75 μM against MOLM-13 cells and 0.64 μM against MV4-11 cells, both of which harbor the FLT3-ITD mutation. nih.gov While from a different isomeric family, diarylamides possessing a 1H-pyrrolo[3,2-c]pyridine scaffold have shown potent, two-digit nanomolar IC50 values against various melanoma cell lines. nih.gov
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
|---|---|---|---|---|
| Compound 9 | MKN-45 | Gastric Carcinoma | 329 nM | nih.gov |
| Compound 9 | EBC-1 | Lung Cancer | 479 nM | nih.gov |
| Compound CM5 | MOLM-13 | Acute Myeloid Leukemia | 0.75 µM | nih.gov |
| Compound CM5 | MV4-11 | Acute Myeloid Leukemia | 0.64 µM | nih.gov |
| Compound 4h | 4T1, MDA-MB-231, MCF-7 | Breast Cancer | Inhibits Proliferation | nih.gov |
Janus kinases (JAKs) are critical for regulating inflammatory and immune responses, making them attractive targets for treating immune diseases like those associated with organ transplantation. jst.go.jpnih.govnih.gov A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been specifically developed as novel immunomodulators that target JAK3. jst.go.jpnih.gov
Chemical modification of lead compounds led to the identification of derivatives with potent JAK3 inhibitory activity. jst.go.jpnih.gov Specifically, compound 14c was identified as a potent and moderately selective JAK3 inhibitor. jst.go.jpnih.gov Crucially, this enzymatic activity was shown to translate into a biological effect on immune cells; compound 14c demonstrated a clear immunomodulating effect on T cell proliferation that was stimulated by interleukin-2 (IL-2). jst.go.jpnih.gov Further optimization studies yielded compound 31 , which also exhibited a potent immunomodulating effect in the IL-2-stimulated T cell proliferation assay. nih.gov These findings highlight the potential of this chemical scaffold in the treatment of immune-mediated diseases. jst.go.jpnih.gov
While the 1H-pyrrolo[2,3-b]pyridine scaffold is primarily explored for anticancer and immunomodulatory activities, related heterocyclic systems have been investigated for antimicrobial properties. For example, derivatives of the isomeric pyrrolo[3,2-b]pyridine have shown activity against resistant strains of E. coli. mdpi.com Additionally, studies on pyrrolo[2,3-d]pyrimidines, which share a fused pyrrole-pyrimidine core, have identified compounds with excellent activity against the fungus Candida albicans and good activity against the bacterium Staphylococcus aureus. nih.gov Some of these derivatives exhibited a Minimum Inhibitory Concentration (MIC) of 0.31 mg/mL against S. aureus, which was superior to the standard drug ampicillin (B1664943) in that study. nih.gov However, specific studies detailing the activity of 1H-pyrrolo[2,3-b]pyridine derivatives, particularly against methicillin-resistant Staphylococcus aureus (MRSA), are not prominent in the reviewed literature.
Structure-Activity Relationship (SAR) Studies of Pyrrolo[2,3-b]pyridine Derivatives
Structure-activity relationship (SAR) studies are fundamental to optimizing the biological activity of a chemical scaffold. For 1H-pyrrolo[2,3-b]pyridine derivatives, several key structural features have been identified that influence their potency and selectivity.
Substitutions on the Pyrrolopyridine Core:
Position 2: For inhibition of human neutrophil elastase (HNE), the 2-position of the pyrrolo[2,3-b]pyridine scaffold must be unsubstituted, as modifications at this site led to a loss of inhibitory activity. nih.gov
Position 4: In the development of JAK3 inhibitors, substituting the C4-position of the ring with a cyclohexylamino group was found to significantly increase inhibitory activity. jst.go.jpnih.gov
Position 5: This position appears to be highly amenable to modification. For HNE inhibitors, the introduction of bulky and lipophilic substituents at position 5 was well-tolerated, likely interacting with a large pocket in the enzyme's active site. nih.gov In the pursuit of FGFR inhibitors, adding a trifluoromethyl group at the 5-position was a key modification for improving potency. nih.gov For JAK3 inhibitors, the introduction of a carbamoyl group at the C5-position also led to a large increase in activity. jst.go.jpnih.gov
General SAR for Pyridine Derivatives: Broader studies on pyridine derivatives have shown that the presence and position of certain functional groups strongly influence antiproliferative activity. nih.gov The inclusion of methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups often enhances activity, whereas the presence of halogen atoms or other bulky groups can sometimes lead to lower antiproliferative effects. nih.gov
Computational and Modeling Studies: Quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices (CoMSIA), have been applied to 1H-pyrrolo[2,3-b]pyridine derivatives. These models help identify the structural nature of substituent groups that either enhance or reduce the desired biological activity, providing a rational basis for designing new, more potent compounds against targets like the TNIK kinase. imist.maimist.ma
Positional Effects of Substituents on Biological Activity
The biological activity of pyrrolo[2,3-b]pyridine derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. Structure-activity relationship (SAR) studies on various classes of these derivatives have demonstrated that even minor positional changes can lead to significant alterations in potency and selectivity.
For instance, in the development of inhibitors for the colony-stimulating factor 1 receptor (CSF1R), a kinase implicated in various cancers and inflammatory diseases, the 7-azaindole (B17877) scaffold has been explored as a bioisostere of the pyrrolopyrimidine core. A study focusing on 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines revealed that the nitrogen atom at position 7 of the azaindole ring plays a critical role in target engagement. nih.gov The introduction of an aryl group at the C2 position and an amine at the C4 position were found to be crucial for activity. nih.gov However, a direct comparison of a 2-aryl-4-amino-1H-pyrrolo[2,3-b]pyridine with its corresponding pyrrolopyrimidine analog showed a 20-fold decrease in potency, highlighting the subtle yet significant impact of the core heterocycle on inhibitory activity. nih.gov
In a different context, the investigation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as phosphodiesterase 4B (PDE4B) inhibitors has provided further insights into positional effects. These studies systematically explored substitutions at the C2 and the pyrrole (B145914) nitrogen (N1) positions. The data indicated that the nature of the substituent on the carboxamide at C2 significantly impacts both potency and selectivity over the PDE4D isoform. nih.gov
The table below summarizes the positional effects of substituents on the biological activity of various pyrrolo[2,3-b]pyridine and related scaffolds.
| Scaffold | Target | Key Substituent Position(s) | Observation |
| 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine | CSF1R | N7, C2, C4 | The 7-azaindole nitrogen is crucial for activity. Aryl at C2 and amine at C4 are important for potency. nih.gov |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamide | PDE4B | C2-carboxamide | The nature of the amide substituent significantly influences potency and selectivity. nih.gov |
| 4-benzamidopyrrolo[3,2-c]pyridine | FMS Kinase | Benzamide (B126) ring | Substituent position on the appended benzamide ring dictates inhibitory activity. nih.gov |
Impact of Electronic and Steric Properties on Target Interaction
The electronic and steric properties of substituents on the this compound scaffold are critical determinants of its interaction with biological targets. The chloro group at the 3-position is an electron-withdrawing group, which can influence the electron density of the pyrrole ring and its ability to participate in hydrogen bonding or other interactions. The amino group at the 5-position, being a hydrogen bond donor, is often crucial for anchoring the molecule within the active site of a target protein.
In the context of kinase inhibitors, the pyrrolo[2,3-b]pyridine core often acts as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region. The electronic nature of substituents can modulate the strength of these interactions. For example, in a series of 1H-pyrrolo[2,3-b]pyridine derivatives targeting fibroblast growth factor receptor (FGFR), the core scaffold was shown to form two hydrogen bonds with the hinge region of the kinase. rsc.org The introduction of various substituents at other positions helped to optimize additional interactions within the ATP-binding pocket. rsc.org
Steric bulk is another critical factor. In the development of PDE4B inhibitors, it was observed that increasing the size of the amide substituent on the 1H-pyrrolo[2,3-b]pyridine ring could lead to a decrease in activity. nih.gov This suggests that the binding pocket has specific steric constraints, and bulky substituents may cause unfavorable steric clashes, leading to a loss of potency.
The interplay between electronic and steric effects is often complex. In a study on pyrrolo[3,2-c]quinoline derivatives, which share a similar bicyclic core, modifications to the amine substituent at position 4 were made to investigate their effect on affinity for the 5-HT6 and D3 receptors. nih.gov Both the substitution pattern on the basic nitrogen and the geometry of the amine fragment were found to significantly impact the formation of a salt bridge with a conserved aspartic acid residue in the receptor binding sites. nih.gov This highlights how subtle changes in steric and electronic properties can have a profound effect on key molecular interactions.
The following table illustrates the impact of electronic and steric properties on target interaction for pyrrolo[2,3-b]pyridine derivatives.
| Target | Substituent Property | Observation |
| FGFR | Electronic (H-bonding) | The pyrrolo[2,3-b]pyridine core acts as a hinge binder, forming crucial hydrogen bonds. rsc.org |
| PDE4B | Steric (Bulk) | Increasing the size of the C2-amide substituent can lead to a decrease in potency due to steric hindrance. nih.gov |
| 5-HT6/D3 Receptors | Electronic & Steric (Amine substituent) | The substitution pattern and geometry of an amine substituent affect salt bridge formation and receptor affinity. nih.gov |
Optimization of Potency and Selectivity through SAR Iterations
The development of potent and selective drug candidates based on the this compound scaffold relies heavily on iterative cycles of synthesis and biological testing, a process known as structure-activity relationship (SAR) iteration. This process aims to systematically modify the lead compound to enhance its desired pharmacological properties while minimizing off-target effects.
A prime example of SAR-driven optimization is seen in the development of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B inhibitors. nih.gov Starting from a scaffold-hopping hit, researchers synthesized a series of derivatives to explore the SAR of the amide portion. By systematically varying the substituents on the amide, they were able to identify compounds with improved potency and selectivity for PDE4B over the closely related PDE4D isoform. This iterative process involved evaluating the effects of ring size and hydrophobicity of the substituents. nih.gov
Similarly, in the pursuit of FMS kinase inhibitors, a series of pyrrolo[3,2-c]pyridine derivatives were synthesized and evaluated. nih.gov Starting from a lead compound, modifications were made to the diarylamide and diarylurea functionalities. This led to the identification of compounds with significantly improved potency against FMS kinase. One of the optimized compounds also demonstrated high selectivity when tested against a panel of other kinases. nih.gov
The table below provides examples of SAR iterations leading to optimized potency and selectivity.
| Scaffold | Target | Initial Hit Activity | Optimized Compound Activity | Key Modification |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamide | PDE4B | Moderate potency | High potency and selectivity | Systematic variation of the C2-amide substituent. nih.gov |
| Pyrrolo[3,2-c]pyridine | FMS Kinase | IC50 = 96 nM | IC50 = 30 nM | Modification of the diarylamide/diarylurea moiety. nih.gov |
| 1H-pyrrolo[3,2-c]pyridine | MPS1 | HTS Hit | High potency and selectivity | Structure-based optimization of substituents. mdpi.com |
Lead Optimization Strategies in Pyrrolo[2,3-b]pyridine-based Drug Discovery
One common strategy is scaffold hopping , where the core scaffold of a known inhibitor is replaced with a structurally related but novel scaffold to improve properties or circumvent existing patents. The 1H-pyrrolo[2,3-b]pyridine scaffold itself is often used as a bioisosteric replacement for other heterocyclic systems like indole (B1671886) or pyrrolopyrimidine. nih.gov This approach can lead to the discovery of new chemical series with improved drug-like properties.
Structure-based drug design is another powerful strategy. By obtaining the crystal structure of a lead compound bound to its target protein, medicinal chemists can visualize the key interactions and design modifications to enhance binding affinity and selectivity. This approach was successfully used in the optimization of MPS1 inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold, leading to a potent and selective clinical candidate. mdpi.com
Modification of physicochemical properties is also crucial. This can involve introducing polar groups to improve solubility or modifying lipophilicity to enhance cell permeability and reduce off-target effects. For example, in the development of CSF1R inhibitors, careful selection of substituents on the pyrrolo[2,3-b]pyridine scaffold was necessary to achieve a desirable balance of potency and pharmacokinetic properties. nih.gov
Bioisosteric replacement of functional groups is a widely used tactic. This involves replacing a particular functional group with another that has similar steric and electronic properties but may offer advantages in terms of metabolism, toxicity, or synthetic accessibility. For instance, replacing a metabolically labile group with a more stable bioisostere can significantly improve the half-life of a drug candidate.
The following table summarizes key lead optimization strategies applied to pyrrolo[2,3-b]pyridine-based drug discovery.
| Strategy | Application Example | Outcome |
| Scaffold Hopping | Using 1H-pyrrolo[2,3-b]pyridine as a bioisostere for pyrrolopyrimidine. nih.gov | Discovery of new chemical series with potentially improved properties. |
| Structure-Based Drug Design | Optimization of 1H-pyrrolo[3,2-c]pyridine-based MPS1 inhibitors. mdpi.com | Development of a potent and selective clinical candidate. |
| Physicochemical Property Modification | Balancing potency and pharmacokinetics in CSF1R inhibitors. nih.gov | Achievement of a desirable drug-like profile. |
| Bioisosteric Replacement | General strategy to improve metabolic stability and other properties. | Enhanced pharmacokinetic profile and reduced toxicity. |
Computational Chemistry and Structural Insights into Pyrrolo 2,3 B Pyridine Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of pyrrolo[2,3-b]pyridine derivatives. These methods are used to calculate descriptors that influence a molecule's reactivity and interaction potential.
In studies of related kinase inhibitors, quantum chemical descriptors are often integral to Quantitative Structure-Activity Relationship (QSAR) models. For instance, in a QSAR study on pyrrolo[2,3-b]pyridine derivatives as Bruton's tyrosine kinase (BTK) inhibitors, the total energy (AM1_E) and the energy of the Highest Occupied Molecular Orbital (AM1_HOMO) were found to positively contribute to the inhibitory activity. japsonline.com The HOMO energy is particularly significant as it relates to the molecule's ability to donate electrons, which can be crucial for forming specific interactions, such as charge-transfer or hydrogen bonds, within a receptor's active site. Calculations of these electronic parameters help in understanding the intrinsic properties of the 3-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine core and how substitutions can modulate its electronic landscape for improved biological function.
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. nih.gov This method is extensively applied to pyrrolo[2,3-b]pyridine derivatives to understand their binding modes within the active sites of various kinases, such as c-Met and Bruton's tyrosine kinase (BTK). nih.govjapsonline.comtandfonline.com
For example, in a study of 67 pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors, molecular docking was employed to clarify their binding mode in the enzyme's active site. sci-hub.se The insights gained from these simulations are crucial for structure-based drug design, allowing researchers to prioritize which derivatives to synthesize and test based on their predicted binding efficacy. The docking process involves placing the ligand in various conformations within the binding pocket and scoring them based on a force field, which estimates the binding energy.
A critical output of molecular docking is the detailed visualization of the ligand's binding pose and its network of interactions with the protein's amino acid residues. Hydrogen bonds are particularly important for the affinity and specificity of kinase inhibitors.
For pyrrolo[2,3-b]pyridine derivatives targeting the c-Met kinase, docking studies revealed a conserved binding pattern. The pyrrolo[2,3-b]pyridine core consistently forms two key hydrogen bonds with the backbone of residue Met1160 in the hinge region of the kinase. tandfonline.com Additionally, linkers attached to the core can form further interactions; for instance, a nitrogen atom in an amide linker was shown to form a hydrogen bond with the side chain of Asp1222. tandfonline.com These three hydrogen bonds were identified as playing a significant role in the inhibitory potency of this class of compounds against c-Met kinase. tandfonline.com The azaindole core is recognized as a key pharmacophore for kinase inhibition precisely because of its ability to form these critical hydrogen-bonding interactions within the ATP-binding pocket. mdpi.com
Table 1: Key Molecular Interactions of Pyrrolo[2,3-b]pyridine Derivatives with c-Met Kinase
| Interacting Ligand Moiety | Protein Residue | Type of Interaction | Reference |
|---|---|---|---|
| Pyrrolo[2,3-b]pyridine Core | Met1160 | Hydrogen Bond | tandfonline.com |
This table is based on data from docking simulations of a series of pyrrolo[2,3-b]pyridine derivatives.
Molecular docking programs use scoring functions to estimate the binding affinity between a ligand and its target. These scores, which approximate the free energy of binding, allow for the ranking of different compounds. While these scores are approximations, they are highly useful for virtual screening and prioritizing candidates. In studies on Bruton's tyrosine kinase inhibitors, docking was used to predict the binding modes, and the resulting binding free energy calculations helped identify novel compounds with potentially higher affinity than parent compounds. japsonline.com Similarly, for pyrrolo[2,3-d]pyrimidine derivatives targeting Janus kinase 1 (JAK1), binding energy was a key criterion for selecting conformations for further analysis. nih.gov This predictive capability is essential for efficiently exploring the vast chemical space of possible pyrrolo[2,3-b]pyridine derivatives.
Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time. tandfonline.com This technique is used to assess the stability of the binding pose predicted by docking and to understand the conformational changes that may occur upon ligand binding.
In computational studies of pyrrolo[2,3-b]pyridine and related derivatives, MD simulations are often performed for tens to hundreds of nanoseconds. japsonline.comsci-hub.se By analyzing the trajectory, researchers can confirm that the key interactions observed in docking, such as hydrogen bonds, are maintained throughout the simulation, indicating a stable binding mode. sci-hub.se For example, a 100ns MD simulation was used to confirm the stability of a newly designed c-Met inhibitor based on the pyrrolo[2,3-b]pyridine scaffold. sci-hub.se Furthermore, advanced techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to MD trajectories to calculate binding free energies, often providing a more accurate estimation of binding affinity than docking scores alone. japsonline.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. japsonline.com For pyrrolo[2,3-b]pyridine derivatives, QSAR models are developed to predict the inhibitory potency (often expressed as pIC₅₀) based on various molecular descriptors.
A study on BTK inhibitors used multiple linear regression (MLR) to build a QSAR model. japsonline.com The model revealed that biological activity was influenced by descriptors related to energy (AM1_E), electronic properties (AM1_HOMO), polarity (Apol), lipophilicity (Log P), and volume (Vol). japsonline.com Such models provide a quantitative framework for understanding which properties are most important for activity and for predicting the potency of newly designed compounds. japsonline.com
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools that correlate the 3D properties of molecules with their biological activity. tandfonline.comnih.gov These methods generate contour maps that visualize the regions around the aligned molecules where certain properties are favorable or unfavorable for activity.
In a comprehensive study on 67 pyrrolo[2,3-b]pyridine derivatives as c-Met inhibitors, both CoMFA and CoMSIA models were developed. tandfonline.comsci-hub.se The CoMSIA model, which evaluates steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields, was particularly robust. sci-hub.se The resulting contour maps provided crucial insights for drug design; for example, the analysis of hydrophobic contours showed these interactions were key for inhibitory activity. sci-hub.se These maps guide chemists on where to add or remove certain chemical groups to enhance potency. For instance, a yellow contour in a CoMSIA steric map would indicate that adding a bulky group in that region is likely to increase activity. researchgate.net
The statistical validity of these models is paramount. They are evaluated using parameters like the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive correlation coefficient (r²_pred). High values for these metrics indicate a robust and predictive model.
Table 2: Statistical Results of 3D-QSAR Models for Pyrrolo[2,3-b]pyridine and Related Derivatives
| Scaffold | Target | Model | q² | r² | r²_pred | Reference |
|---|---|---|---|---|---|---|
| Pyrrolo[2,3-b]pyridine | c-Met | CoMFA | 0.692 | 0.912 | 0.897 | sci-hub.se |
| Pyrrolo[2,3-b]pyridine | c-Met | CoMSIA | 0.751 | 0.946 | 0.944 | sci-hub.se |
| Pyrrolo[3,2-d]pyrimidine | KDR | CoMFA | 0.542 | 0.912 | 0.913 | nih.gov |
| Pyrrolo[3,2-d]pyrimidine | KDR | CoMSIA | 0.552 | 0.955 | 0.897 | nih.gov |
| Thieno-pyrimidine | Breast Cancer | CoMFA | 0.818 | 0.917 | - | mdpi.com |
| Thieno-pyrimidine | Breast Cancer | CoMSIA | 0.801 | 0.897 | - | mdpi.com |
This table presents a selection of statistical data from various 3D-QSAR studies on pyrrolopyridine and related heterocyclic systems, demonstrating the reliability of these computational models.
Ligand-Based and Structure-Based QSAR Approaches
Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in modern drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are used to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts.
Ligand-Based QSAR: This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies solely on the properties of a set of known active and inactive molecules (ligands) to build a predictive model. The model derives a relationship between various calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and the observed biological activity.
Structure-Based QSAR: When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based methods can be employed. These approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use the docked conformation of ligands within the protein's active site to calculate interaction fields. japsonline.com The resulting contour maps highlight regions where modifications to the ligand structure could enhance or diminish activity, providing a visual guide for optimization. For instance, 3D-QSAR studies on difluorophenol pyridine (B92270) derivatives, which share a pyridine core, have been used to develop validated CoMFA and CoMSIA models to design novel inhibitors. japsonline.com
A QSAR study on a series of pyrrolo[2,3-b]pyridine-based derivatives as Bruton's tyrosine kinase (BTK) inhibitors identified key physicochemical descriptors that influence their inhibitory activity. japsonline.com The developed model showed that properties like total energy, HOMO energy, and molecular volume had a positive impact on activity, while polarity and the partition coefficient (Log P) had a negative influence. japsonline.com This type of model can be instrumental in designing new derivatives with potentially superior activity. japsonline.com
Table 1: Example of Descriptors in a QSAR Model for Pyrrolo[2,3-b]pyridine Derivatives This table is illustrative and based on findings for the general class of pyrrolo[2,3-b]pyridine derivatives as BTK inhibitors. japsonline.com
| Descriptor Category | Specific Descriptor | Contribution to Activity |
| Quantum Chemical | Total Energy (AM1_E) | Positive |
| Quantum Chemical | HOMO Energy (AM1_HOMO) | Positive |
| Topological | Polarity (Apol) | Negative |
| Physicochemical | Partition Coefficient (Log P) | Negative |
| Steric | Van der Waals Volume (Vol) | Positive |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions for Research Compounds
Before a compound can become a viable drug candidate, it must exhibit favorable ADME properties. In silico ADME prediction tools are invaluable for forecasting the pharmacokinetic profile of compounds early in the discovery process, helping to identify potential liabilities and reduce late-stage attrition. These computational models predict a range of properties based on the molecule's structure.
For various heterocyclic compounds, including pyrrolo[2,3-d]pyrimidine derivatives which are structurally related to the pyrrolo[2,3-b]pyridine series, in silico tools like pkCSM and SwissADME are commonly used. mdpi.commdpi.com These platforms can predict parameters such as intestinal absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and potential for hepatotoxicity. mdpi.com
For example, studies on novel halogenated pyrrolo[2,3-d]pyrimidine derivatives predicted good intestinal absorption and adherence to Lipinski's rule of five, indicating favorable drug-like characteristics. mdpi.com Similarly, ADME predictions for a chromeno[2,3-b]pyridine derivative suggested it complies with major drug-likeness rules, including those of Lipinski, Ghose, and Veber. mdpi.com While specific data for this compound is not detailed in the provided context, its ADME profile would be similarly evaluated using these computational methods.
Table 2: Illustrative In Silico ADME Predictions for Heterocyclic Compounds This table presents typical ADME parameters and example data from studies on related pyrrolo[2,3-d]pyrimidine and chromeno[2,3-b]pyridine derivatives to illustrate the output of such analyses. mdpi.commdpi.com
| ADME Parameter | Description | Predicted Outcome Example |
| Absorption | Human Intestinal Absorption | Good to High |
| Distribution | Blood-Brain Barrier (BBB) Permeability | Low / Non-permeable |
| Metabolism | CYP2D6/CYP3A4 Inhibition | Non-inhibitor |
| Excretion | Total Clearance | Varies by compound |
| Toxicity | Hepatotoxicity | Predicted for some derivatives mdpi.com |
| Drug-Likeness | Lipinski's Rule of Five | Compliant mdpi.commdpi.com |
WaterMap Analysis for Solvent Effects in Binding
The binding of a ligand to its protein target is a complex process influenced not only by direct interactions but also by the surrounding solvent, primarily water. Water molecules in the binding site can play a crucial role, either by mediating interactions or by being displaced upon ligand binding, which can be energetically favorable or unfavorable.
WaterMap is a computational tool that calculates the thermodynamic properties of water molecules within the binding cavity of a protein. It identifies the locations and stabilities of these water molecules, highlighting those that are energetically unstable ("unhappy" waters). Displacing these unstable water molecules with a part of a ligand can lead to a significant improvement in binding affinity. Therefore, WaterMap analysis provides a powerful strategy for lead optimization by guiding modifications that target these specific hydration sites.
While molecular docking and molecular dynamics simulations have been applied to pyrrolo[2,3-b]pyridine derivatives to understand their binding modes with target kinases japsonline.comnih.govnih.gov, specific studies employing WaterMap analysis for this compound or its close analogs were not identified in the reviewed literature. However, this technique represents a key computational strategy that could be applied to refine the structure of this compound to maximize its binding potency to a specific biological target by optimizing the displacement of binding site water molecules.
Future Research Directions and Prospects for 3 Chloro 1h Pyrrolo 2,3 B Pyridin 5 Amine and Its Analogs
Exploration of Novel Synthetic Methodologies for Diversification
The diversification of the 3-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine core is crucial for exploring a wider chemical space and uncovering new biological activities. Future research will likely focus on developing more efficient, versatile, and regioselective synthetic strategies.
Key areas of exploration include:
Advanced Cross-Coupling Reactions: While methods like Suzuki-Miyaura and Buchwald-Hartwig amination are currently employed for creating C-C and C-N bonds on the pyrrolopyridine nucleus, future work will aim to overcome existing challenges, such as the need for protecting groups and chemoselectivity issues between different halogenated positions. nih.govmdpi.com Research into novel catalysts and ligands that allow for milder reaction conditions and broader substrate scope will be a priority. nih.govgoogleapis.com
Multi-Component Reactions (MCRs): One-pot MCRs, such as the Ugi-Zhu three-component reaction, offer a rapid and efficient pathway to construct complex polyheterocyclic systems, including pyrrolo[3,4-b]pyridin-5-ones. mdpi.comnih.gov Applying similar strategies to the pyrrolo[2,3-b]pyridine scaffold could accelerate the generation of diverse compound libraries for high-throughput screening. bohrium.comresearchgate.net
C-H Activation/Functionalization: Direct functionalization of C-H bonds on the pyrrolopyridine ring is a highly atom-economical approach that avoids pre-functionalization steps. Developing methodologies for the selective C-H activation at various positions of the 7-azaindole (B17877) core would represent a significant synthetic advancement.
Domino and Cascade Reactions: Designing cascade reactions that form multiple bonds in a single operation can significantly streamline the synthesis of complex analogs. nih.govresearchgate.net For example, a sequence involving cycloaddition followed by intramolecular cyclization could efficiently build annulated derivatives.
Table 1: Examples of Modern Synthetic Reactions for Pyrrolopyridine Scaffolds
| Reaction Type | Description | Starting Materials Example | Product Type Example | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling to form C-C bonds. | 4-chloro-5-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine and (6-chloropyridin-3-yl)boronic acid | 5-(6-chloropyridin-3-yl)-N-methyl-N-(3-methylbenzyl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | nih.gov |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling to form C-N bonds. | 4-chloro-5-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine and N-methyl-1-(m-tolyl)methanamine | 5-iodo-N-methyl-N-(3-methylbenzyl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | mdpi.com |
Discovery of Undiscovered Biological Targets and Pathways
The pyrrolo[2,3-b]pyridine scaffold is well-established as a hinge-binding motif for various protein kinases. However, its full biological potential remains largely untapped. Future research will aim to identify novel biological targets and elucidate the pathways through which these molecules exert their effects.
Broad Kinase Profiling: Analogs of this compound should be systematically screened against the entire human kinome. This could uncover unexpected inhibitory activities against kinases not previously associated with this scaffold, opening new avenues for therapeutic development in areas beyond the current focus. nih.govnih.gov
Non-Kinase Targets: The focus should be expanded beyond kinases to other enzyme families and receptor classes. For instance, their potential as inhibitors of enzymes like phosphoinositide 3-kinases (PI3Ks) or as modulators of protein-protein interactions should be investigated. mdpi.com
Phenotypic Screening and Target Deconvolution: High-content phenotypic screening of diverse compound libraries can identify molecules that induce a desired cellular response (e.g., anti-proliferative, anti-inflammatory). Subsequent target deconvolution studies, using techniques like chemical proteomics and thermal proteome profiling, can then identify the specific molecular target(s) responsible for the observed phenotype.
Exploring Novel Therapeutic Areas: Based on known activities, such as the inhibition of Colony-Stimulating Factor 1 Receptor (CSF1R), research could delve deeper into applications in neuroinflammatory diseases like Alzheimer's, where CSF1R inhibitors have shown potential. mdpi.com Similarly, the anti-inflammatory properties observed in psoriasis models suggest potential applications in other autoimmune disorders. nih.gov
Table 2: Known and Potential Biological Targets for Pyrrolo[2,3-b]pyridine Analogs
| Target Class | Specific Target Example | Associated Disease Area | Reference |
|---|---|---|---|
| Tyrosine Kinases | CSF1R, EGFR, FGFR, LRRK2 | Cancer, Neuroinflammation, Autoimmune Disease | nih.govmdpi.comacs.orgrsc.org |
| Serine/Threonine Kinases | BRAFV600E, CDK8 | Cancer, Psoriasis | nih.govnih.gov |
| Janus Kinases (JAKs) | JAK1 | Inflammatory and Autoimmune Diseases | nih.gov |
Development of Advanced Pre-clinical Research Tools and Probes
Potent, selective, and well-characterized small molecule inhibitors are invaluable as chemical probes for basic biological research. They allow for the acute and reversible modulation of protein function in cells and in vivo, providing insights that are complementary to genetic approaches.
Future efforts will focus on:
High-Selectivity Probes: A key challenge is to develop analogs with exquisite selectivity for a single biological target (e.g., a specific kinase isoform). nih.gov This requires extensive structure-activity relationship (SAR) studies and selectivity profiling across hundreds of related proteins.
Photoaffinity and Tagged Probes: Synthesizing derivatives that incorporate photo-reactive groups (e.g., diazirines) or affinity tags (e.g., biotin, alkynes for click chemistry) will be crucial. These advanced probes can be used for target validation, identifying off-targets, and visualizing target engagement in complex biological systems.
Fluorescent Probes: The intrinsic fluorescence of some heterocyclic systems can be exploited. nih.gov Developing pyrrolo[2,3-b]pyridine analogs with favorable photophysical properties could lead to fluorescent probes for biological imaging, allowing for real-time tracking of target proteins within living cells.
Strategic Development of Next-Generation Lead Compounds for Therapeutic Development
Transforming a promising hit compound into a clinical candidate requires rigorous optimization of its pharmacological and pharmacokinetic properties. The strategic development of next-generation lead compounds from the this compound scaffold will involve a multi-parameter optimization approach.
Structure-Based Drug Design: Utilizing high-resolution crystal structures of target proteins in complex with inhibitors will continue to guide the rational design of more potent and selective compounds. acs.orgmdpi.com This allows for the precise modification of the scaffold to enhance interactions with the target's active site and exploit unique structural features.
Improving ADME Properties: A major focus will be on optimizing Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Research has shown that even potent compounds can fail due to poor metabolic stability or permeability. mdpi.com Future synthetic efforts will incorporate chemical modifications aimed at improving solubility, reducing clearance by liver microsomes, and enhancing cell permeability. nih.gov
Molecular Hybridization and Scaffold Hopping: Combining structural fragments from known drugs or potent inhibitors with the pyrrolo[2,3-b]pyridine core is a promising strategy. mdpi.comnih.gov This molecular hybridization can lead to novel chemical entities with improved efficacy and synergistic effects. Scaffold hopping, where the core is replaced by a different but functionally equivalent heterocycle, can also be used to escape patent-protected chemical space and improve drug-like properties.
Integration of Artificial Intelligence and Machine Learning in Pyrrolo[2,3-b]pyridine Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines and improving the quality of candidate molecules. premierscience.com The application of these computational tools to pyrrolo[2,3-b]pyridine research holds immense potential.
Predictive Modeling: ML models, such as graph neural networks, can be trained on existing data to predict the biological activity, selectivity, and ADME properties of virtual compounds before they are synthesized. astrazeneca.comnih.gov This allows researchers to prioritize the synthesis of molecules with the highest probability of success, saving time and resources.
De Novo Drug Design: Generative AI models can design entirely new molecules based on a set of desired properties. nih.gov These models can explore a vast chemical space to propose novel pyrrolo[2,3-b]pyridine analogs with optimized characteristics for a specific biological target.
Knowledge Graph Integration: AI platforms can construct and analyze massive knowledge graphs, integrating data from scientific literature, patents, and 'omics databases. royalsociety.org This can help identify novel connections between the pyrrolo[2,3-b]pyridine scaffold, biological targets, and disease pathways, suggesting new research hypotheses.
Accelerating In Silico Studies: AI can enhance traditional computational methods like molecular docking and quantitative structure-activity relationship (QSAR) studies by enabling high-throughput virtual screening and more accurate binding affinity predictions. mdpi.comnih.govpremierscience.com
Expansion into New Areas of Material Science and Chemical Applications
While the primary focus for pyrrolopyridines has been medicinal chemistry, their unique electronic and photophysical properties suggest potential applications in materials science.
Organic Electronics: Related heterocyclic systems, such as boron-doped pyrrolo[3,2-b]pyrroles, have shown promise in optoelectronic applications. rsc.org Research into the synthesis and characterization of pyrrolo[2,3-b]pyridine-based polymers and small molecules could lead to their use as components in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and organic photovoltaics.
Fluorescent Dyes and Sensors: The pyrrolopyridine core can be part of a larger conjugated system to create novel fluorescent dyes. rsc.org By strategically adding functional groups, these dyes could be designed to act as chemosensors, changing their optical properties in the presence of specific ions, molecules, or changes in their environment (e.g., pH, polarity).
Coordination Chemistry and Catalysis: The nitrogen atoms in the bicyclic ring system make pyrrolopyridines excellent ligands for coordinating with metal ions. nih.gov This property could be exploited to develop novel catalysts for organic synthesis or to create functional metal-organic frameworks (MOFs). rsc.org
Q & A
Q. What are the common synthetic routes for 3-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine, and how can reaction conditions be optimized to improve yield?
The synthesis typically involves halogenation of the pyrrolopyridine core. A regioselective approach using palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr) is common. For example, chlorination at the 3-position can be achieved via directed ortho-metalation followed by quenching with hexachloroethane. Optimization includes controlling temperature (0–5°C for metalation), solvent choice (THF or DMF for polar intermediates), and stoichiometric ratios to minimize byproducts. Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves yield .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- 1H/13C NMR : Confirms regiochemistry via coupling patterns (e.g., aromatic protons at δ 7.2–8.5 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C7H6ClN3, MW: 167.6 g/mol).
- HPLC-PDA : Assesses purity (>95% recommended for biological assays).
- X-ray Crystallography : Resolves ambiguities in substitution patterns, especially when synthetic byproducts are suspected .
Advanced Research Questions
Q. How can researchers address discrepancies in reported reactivity of the chloro substituent in cross-coupling reactions?
Contradictory reactivity (e.g., Suzuki vs. Buchwald-Hartwig coupling efficiency) may arise from electronic effects of the pyrrolopyridine core. To resolve this:
- Perform DFT calculations to map electron density at the chloro site.
- Use kinetic studies (e.g., variable-temperature NMR) to compare activation barriers.
- Screen ligands (e.g., XPhos vs. SPhos) to enhance catalytic activity. For example, bulky ligands may reduce steric hindrance in Pd-mediated couplings .
Q. What strategies are employed to enhance the stability of this compound under varying pH and temperature conditions?
- pH Stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 25°C) with HPLC monitoring. Amine protonation at low pH may reduce hydrolysis.
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C typical). Store samples desiccated at -20°C under inert gas.
- Light Sensitivity : UV-Vis spectroscopy under controlled illumination (λ >300 nm) assesses photodegradation. Use amber vials for long-term storage .
Q. How can computational methods guide the design of derivatives with improved biological activity?
- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to prioritize substituents at the 5-amine position.
- QSAR Modeling : Correlate electronic parameters (Hammett σ) with IC50 values to predict potency.
- ADMET Prediction : Tools like SwissADME evaluate solubility and metabolic stability, guiding synthetic efforts toward bioavailable analogs .
Q. What experimental approaches resolve contradictions in biological assay data (e.g., conflicting IC50 values)?
- Dose-Response Redundancy : Repeat assays in triplicate across independent labs.
- Off-Target Profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify non-specific binding.
- Metabolite Interference : LC-MS/MS analysis of assay media detects degradation products that may skew results .
Methodological Notes
- Synthetic Challenges : Halogenation regioselectivity requires careful control of directing groups (e.g., Boc-protected amines) and reaction stoichiometry .
- Analytical Pitfalls : Overlapping NMR signals in aromatic regions may necessitate 2D techniques (HSQC, HMBC) for unambiguous assignment .
- Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw data sharing, particularly for crystallization and kinetic studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
